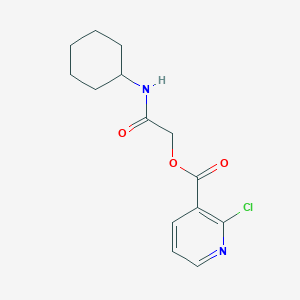
(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate as a PKC inhibitor involves the binding of the compound to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates. As an anticancer agent, it has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of NF-κB signaling. As a fluorescent probe, it binds to the lipid bilayer of cellular membranes and emits fluorescence upon excitation.
Biochemical and Physiological Effects:
(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects. As a PKC inhibitor, it has been shown to inhibit the growth and proliferation of cancer cells. As an anticancer agent, it has been shown to induce apoptosis in cancer cells. As a fluorescent probe, it has been used for imaging cellular membranes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate in lab experiments include its potential as a PKC inhibitor and anticancer agent, as well as its potential as a fluorescent probe for imaging cellular membranes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Orientations Futures
For research on (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate include further studies on its potential as a PKC inhibitor and anticancer agent, as well as its potential as a fluorescent probe for imaging cellular membranes. Additionally, further research is needed to fully understand its mechanisms of action and potential toxicity.
Méthodes De Synthèse
The synthesis of (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate involves the reaction of cyclohexyl isocyanate with 2-chloropyridine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has shown potential in various scientific research applications. It has been studied as a potential inhibitor of protein kinase C (PKC) and as a potential anticancer agent. Additionally, it has been studied for its potential use as a fluorescent probe for imaging cellular membranes.
Propriétés
IUPAC Name |
[2-(cyclohexylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-13-11(7-4-8-16-13)14(19)20-9-12(18)17-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFDDWUTWAVLKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85199093 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

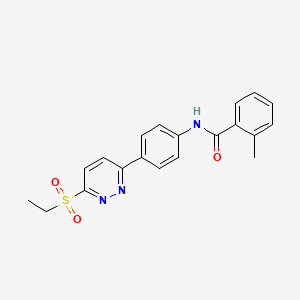
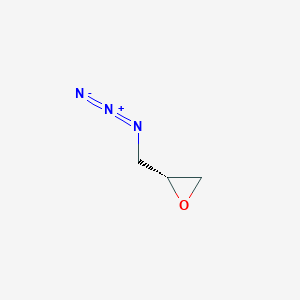
![1-[3-(4-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2355921.png)
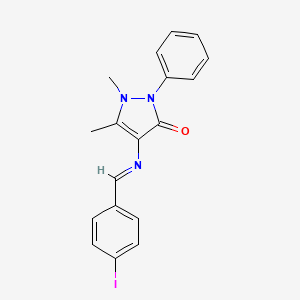
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2355923.png)
![N-(pyridin-4-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2355924.png)
![N-(4-(furan-2-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2355925.png)


![3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2355929.png)
![4-tert-butyl-N-{3-oxo-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2355931.png)
![4-ethoxy-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2355932.png)
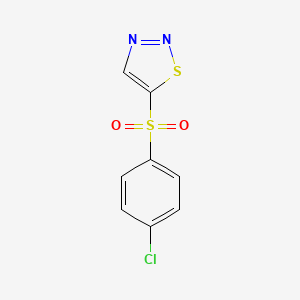
![5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole](/img/structure/B2355938.png)